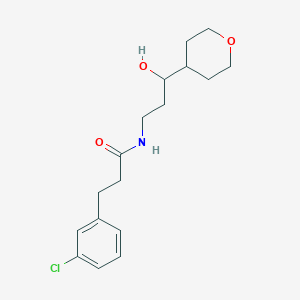

![molecular formula C13H8N4O2S2 B3008248 N-(7-甲基苯并[1,2-d:4,3-d']双(噻唑)-2-基)异恶唑-5-甲酰胺 CAS No. 941957-26-2](/img/structure/B3008248.png)

N-(7-甲基苯并[1,2-d:4,3-d']双(噻唑)-2-基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

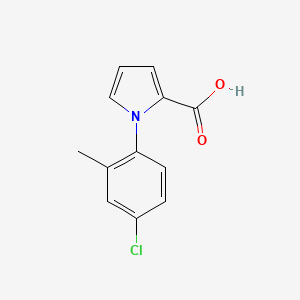

The compound N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as thiadiazole and benzamide moieties, which are known for their biological properties. The first paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity against various human cancer cell lines . The second paper discusses the synthesis of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide and related derivatives, which also exhibited cytotoxicity against several cancer cell lines . These studies suggest that the compound may also possess anticancer properties due to the presence of similar structural features.

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases in the first paper were synthesized under microwave irradiation, which is known to accelerate reaction rates and improve yields. The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . Similarly, the synthesis of the xanthene derivatives in the second paper was likely carried out using conventional synthetic routes, and the structures were characterized by NMR, HR-MS, and IR spectra . These methods could potentially be applied to the synthesis of N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their biological activity. In the first paper, the synthesized compounds contain a thiadiazole scaffold, which is a heterocyclic compound containing both sulfur and nitrogen atoms . This scaffold is important for the compounds' interaction with biological targets. The second paper's compounds feature a xanthene backbone, which is another heterocyclic system known for its biological relevance . The molecular docking study performed in the first paper predicts the probable mechanism of action, which could be informative for understanding how N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide might interact with its targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in both papers are likely to involve amide bond formation, condensation reactions, and possibly cyclization steps . These reactions are fundamental in constructing the complex molecular architectures seen in the synthesized compounds. The reactivity of the functional groups present in the compound of interest, such as the isoxazole ring and carboxamide group, would be key factors in its chemical behavior and potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including solubility, melting point, and stability, are essential for its development as a drug. The ADMET properties predicted for the compounds in the first paper indicate good oral drug-like behavior . These properties are important for the pharmacokinetics of a drug, affecting its absorption, distribution, metabolism, and excretion. While the exact properties of N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide are not provided, similar analyses could be conducted to predict its behavior as a potential drug candidate.

科学研究应用

化学合成和性质

探索了基于特定羧酸的芳香族聚酰胺的合成和性质,其中采用亲核取代反应和直接缩聚来制造具有固有粘度和高热稳定性的聚合物。这些聚合物显示出在极性非质子溶剂中的溶解性,并且可以形成透明、柔韧的薄膜,表明它们在材料科学应用中的潜力 (Hsiao 和 Chang,1996)。

生物活性

对吡咯并[1,2-c]噻唑的双(N-甲基氨基甲酸酯)和双[N-(2-丙基)氨基甲酸酯]衍生物的研究显示出对淋巴性白血病的活性不同。该研究强调了硫氧化态对这些化合物的化学反应性和生物活性的影响,表明它们在开发抗白血病治疗中的潜力 (Anderson 和 Mach,1987)。

抗肿瘤活性

合成了含有苯并噻唑单元的新型双酰胺化合物,并显示出对体外特定细胞系的抗肿瘤活性。这些发现表明此类化合物在抗癌药物开发中的潜力 (陆平,2012)。

配位化学

研究了具有两种不同 NHC 供体的双齿 Bis(NHC) 配体的配位化学,导致了双(NHC)配合物的合成。这项研究有助于理解配位化合物中的金属-配体相互作用,这在催化和材料科学中是基础 (Schick、Pape 和 Hahn,2014)。

微波辅助合成

一项关于 N-((5-(取代亚甲基氨基)-1,3,4-噻二唑-2-基)甲基)苯甲酰胺衍生物的微波辅助合成的研究证明了它们对各种人类癌细胞系有希望的抗癌活性。这种方法突出了微波辅助合成在快速生产生物活性化合物方面的效率 (Tiwari 等,2017)。

作用机制

Target of Action

TCMDC-124989, also known as N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide or N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein translation, a vital process for the survival and growth of the malaria parasite .

Mode of Action

TCMDC-124989 interacts with its target, PfAsnRS, through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124989 adduct via enzyme-mediated production . This interaction results in the inhibition of PfAsnRS, thereby disrupting the protein synthesis process essential for the parasite’s survival .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124989 is the protein translation pathway . By inhibiting PfAsnRS, TCMDC-124989 disrupts the synthesis of proteins, which are crucial for various biological processes within the parasite. This disruption can lead to downstream effects such as impaired growth and development of the parasite, ultimately leading to its death .

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of TCMDC-124989’s action primarily involve the disruption of protein synthesis within the malaria parasite. This disruption leads to a state of amino acid starvation, impairing the parasite’s growth and development . The compound’s potent activity against parasite cultures and its low toxicity towards mammalian cells highlight its potential as an effective antimalarial agent .

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJCDQOZZAJWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

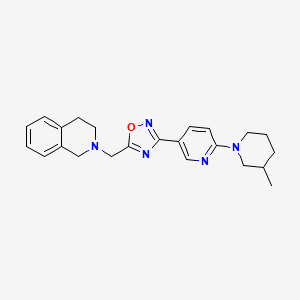

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

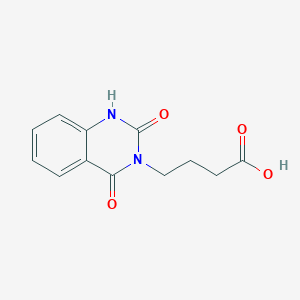

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)